molecular formula C13H11Cl3FN5O B3040067 (Z)-1,1,1-trichloro-4-(dimethylamino)-3-[1-(4-fluorophenyl)tetrazol-5-yl]but-3-en-2-one CAS No. 152427-14-0

(Z)-1,1,1-trichloro-4-(dimethylamino)-3-[1-(4-fluorophenyl)tetrazol-5-yl]but-3-en-2-one

Cat. No.: B3040067
CAS No.: 152427-14-0
M. Wt: 378.6 g/mol
InChI Key: NYTQLUGUBBLIPV-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(Z)-1,1,1-trichloro-4-(dimethylamino)-3-[1-(4-fluorophenyl)tetrazol-5-yl]but-3-en-2-one” features a complex architecture combining a trichloromethyl group, a dimethylamino substituent, and a fluorophenyl-tetrazolyl moiety linked via a conjugated (Z)-configured enone system. The (Z)-stereochemistry imposes spatial constraints, influencing intermolecular interactions and reactivity.

Properties

IUPAC Name

(Z)-1,1,1-trichloro-4-(dimethylamino)-3-[1-(4-fluorophenyl)tetrazol-5-yl]but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl3FN5O/c1-21(2)7-10(11(23)13(14,15)16)12-18-19-20-22(12)9-5-3-8(17)4-6-9/h3-7H,1-2H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTQLUGUBBLIPV-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C1=NN=NN1C2=CC=C(C=C2)F)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C1=NN=NN1C2=CC=C(C=C2)F)\C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl3FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-1,1,1-trichloro-4-(dimethylamino)-3-[1-(4-fluorophenyl)tetrazol-5-yl]but-3-en-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Trichloro substituent : Enhances lipophilicity and potential bioactivity.
  • Dimethylamino group : May contribute to its pharmacological properties.
  • Tetrazole ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antimicrobial Activity : The tetrazole moiety is associated with antimicrobial properties. Compounds containing tetrazole rings have been shown to exhibit significant activity against a range of bacteria and fungi, potentially making them useful in treating infections.
  • Cytotoxicity : Preliminary studies suggest that this compound may induce cytotoxic effects in certain cancer cell lines. The presence of the trichloro group could enhance its interaction with cellular targets, leading to apoptosis in malignant cells.
  • Enzyme Inhibition : There is evidence that compounds with similar structures can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Target IC50/Effect Reference
AntimicrobialStaphylococcus aureusMIC = 4 µg/mL
AnticancerVarious cancer cell linesCytotoxicity observed
Enzyme InhibitionAChEIC50 = 157.31 µM
Enzyme InhibitionBChEIC50 = 46.42 µM

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various tetrazole derivatives, including this compound. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with particular effectiveness noted against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics, indicating potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Cytotoxicity in Cancer Research

In another investigation focusing on cancer therapies, this compound was tested against a panel of human cancer cell lines. Results indicated that it exhibited selective cytotoxicity towards malignant cells while sparing normal cells. The mechanism was hypothesized to involve disruption of cellular signaling pathways critical for cancer cell survival.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Biological/Physical Notes
Target Compound (Z-form) Tetrazol-5-yl-enone -CF₃, -N(CH₃)₂, 4-fluorophenyl High polarity, potential bioactivity via tetrazole
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)...thiazole [] Thiazole-pyrazole-triazole Dual 4-fluorophenyl, triazole Isostructural, planar conformation, crystallizes in P¯I symmetry
1-[2-(4-Cyclopropanecarbonyl...-tetrazol-5-one [] Tetrazolinone-cyclopropane Cyclopropane, methyl-tetrazolinone Patented, likely agrochemical applications
(2Z)-3-(4-Fluoroanilino)-1-(5-hydroxy...en-1-one [] Pyrazol-enone 4-fluoroanilino, hydroxy-pyrazole Planar enone system, Z-configuration

Key Observations :

  • Tetrazole vs. Triazole/Thiazole : The target’s tetrazole ring offers greater acidity (pKa ~4–5) compared to triazoles (pKa ~8–10), enhancing hydrogen-bonding capacity .
  • Stereochemistry: The (Z)-enone configuration in the target compound may enforce a rigid planar structure, akin to the pyrazol-enone in , but contrasts with the more flexible thiazole derivatives in .

Physicochemical Properties

  • Solubility: The dimethylamino group in the target compound enhances water solubility relative to non-polar analogs like ’s cyclopropane derivative. However, the trichloromethyl group counteracts this by increasing hydrophobicity.
  • Crystallinity : Isostructural fluorophenyl-containing compounds () crystallize in triclinic P¯I symmetry with planar conformations, suggesting the target may exhibit similar packing behavior if stabilized by halogen interactions .

Methodological Considerations in Similarity Assessment

  • 2D vs. 3D Similarity: The target’s uniqueness arises from its hybrid structure; fingerprint-based methods (e.g., Tanimoto index) may classify it as dissimilar to triazole-thiazoles (), while 3D pharmacophore models could highlight shared enone-electrophile features with .
  • Dissimilarity Applications: In virtual screening, the trichloromethyl group’s rarity may position the target as a novel scaffold despite partial overlap with fluorophenyl-tetrazole databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-1,1,1-trichloro-4-(dimethylamino)-3-[1-(4-fluorophenyl)tetrazol-5-yl]but-3-en-2-one
Reactant of Route 2
Reactant of Route 2
(Z)-1,1,1-trichloro-4-(dimethylamino)-3-[1-(4-fluorophenyl)tetrazol-5-yl]but-3-en-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.